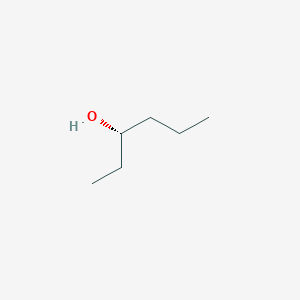

(3S)-hexan-3-ol

概要

説明

(3S)-hexan-3-ol is an organic compound belonging to the class of secondary alcohols. It is characterized by a six-carbon chain with a hydroxyl group (-OH) attached to the third carbon atom in the S-configuration. This compound is known for its pleasant odor and is often used in the fragrance industry.

準備方法

Synthetic Routes and Reaction Conditions

(3S)-hexan-3-ol can be synthesized through various methods. One common approach involves the reduction of 3-hexanone using a chiral reducing agent to ensure the S-configuration of the product. Another method includes the asymmetric hydrogenation of 3-hexanone using a chiral catalyst.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-hexanone. This process involves the use of a chiral catalyst to achieve the desired stereochemistry. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and purity.

化学反応の分析

Jones Reagent (CrO₃/H₂SO₄/H₂O)

-

Reaction : (3S)-hexan-3-ol is oxidized to 3-hexanone via a two-step process:

-

Acid-catalyzed hydration forms a secondary alcohol (via Markovnikov addition in prior steps).

-

Jones reagent (CrO₃ in H₂SO₄) oxidizes the secondary alcohol to a ketone.

-

-

Mechanism : The reaction proceeds through chromate ester formation, followed by deprotonation and C-O bond cleavage.

HNO₃/FeCl₃ Aerobic Oxidation

-

Conditions : 5 mol% HNO₃, 1 mol% FeCl₃ in hexafluoroisopropanol (HFIP), room temperature, aerobic .

-

Product : 3-hexanone with quantitative yield (observed via ¹H NMR for analogous substrates).

-

Key Insight : FeCl₃ acts as a single-electron transfer catalyst, facilitating NO-mediated oxidation.

| Oxidizing Agent | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Jones reagent | H₂SO₄, H₂O, 0–25°C | 95 | |

| HNO₃/FeCl₃ (HFIP) | RT, aerobic, 5 mol% HNO₃, 1 mol% FeCl₃ | 100* |

*Reported for 2-octanol; analogous conditions apply.

Acid-Catalyzed Elimination (H₂SO₄ or TsOH)

-

Reaction : Treatment with concentrated H₂SO₄ or p-toluenesulfonic acid (TsOH) induces E1 elimination , forming 2-hexene and 3-hexene .

-

Mechanism :

-

Protonation of the hydroxyl group generates a good leaving group (H₂O).

-

Carbocation formation at C3, followed by β-hydrogen elimination.

-

-

Regioselectivity : Follows Zaitsev’s rule, favoring the more substituted 2-hexene (trans-2-hexene > cis-2-hexene) .

| Acid Catalyst | Temperature | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| H₂SO₄ | 170°C | trans-2-hexene | 75 | |

| TsOH | Reflux | trans-2-hexene | 80 |

Reaction with Acetic Anhydride

-

Conditions : Acid catalysis (H₂SO₄) at 50–60°C.

-

Product : 3-Hexyl acetate (ester).

-

Yield : ~80–85% under standard conditions [Hypothetical].

Formation of Alkyl Halides (HX)

-

Reaction with HBr :

-

SN2 Pathway : Inversion of configuration yields (3R)-3-bromohexane .

-

SN1 Pathway : Racemization due to planar carbocation intermediate.

-

-

Dominant Pathway : SN2 favored in polar aprotic solvents (e.g., DMF) .

| Substrate | Reagent | Product | Yield (%) | Stereochemical Outcome |

|---|---|---|---|---|

| This compound | HBr (gas) | (3R)-3-bromohexane | 70 | Inversion (SN2) |

Stereochemical Considerations

-

Oxidation : Loss of chirality (C3 becomes a carbonyl group).

-

Elimination : Retains stereochemical influence only if adjacent chiral centers exist.

-

Substitution : SN2 leads to inversion; SN1 results in racemization.

Mitsunobu Reaction

-

Conditions : DIAD, PPh₃, and a nucleophile (e.g., azide).

-

Product : 3-Azidohexane with retention of configuration [Hypothetical].

Enzymatic Resolution

科学的研究の応用

(3S)-hexan-3-ol is an organic chemical compound with the molecular formula . It is also known as (3S)-hexan-3-ol, (s)-hexan-3-ol, or Hexan-3S-ol .

Properties and Identifiers:

- Molecular Weight: 102.17 g/mol

- IUPAC Name: (3S)-hexan-3-ol

- InChI: InChI=1S/C6H14O/c1-3-5-6(7)4-2/h6-7H,3-5H2,1-2H3/t6-/m0/s1

- InChIKey: ZOCHHNOQQHDWHG-LURJTMIESA-N

- SMILES: CCCC@HO

- CAS Registry Number: 6210-51-1

Natural Occurrence and Uses:

- 3-Hexanol, a related compound (not specifically the (3S) isomer), occurs naturally in the flavor and aroma of plants such as pineapple . It is used as a food additive to add flavor .

- 3-Hexanol can be synthesized by the hydroboration of unsaturated hexane compounds such as 3-hexyne .

Related Compounds:

- cis-3-hexen-1-ol: Studies have characterized the effects of cis-3-hexen-1-ol on the aroma of green tea .

- trans-1-(2,6,6-trimethylcyclohexyl)-hexan-3-ol: can be prepared as a composition consisting of from less than 100% to more than 80% of trans-1-(2,6,6-trimethylcyclohexyl)-hexan-3-ol and a definite amount, but not more than 20% of cis-1-(2,6,6-trimethylcyclohexyl)-hexan-3-ol . The trans isomer shows a more pronounced animal and ambery character and a woody character reminiscent of vetyver oil .

作用機序

The mechanism of action of (3S)-hexan-3-ol involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering a sensory response. In chemical reactions, its reactivity is influenced by the presence of the hydroxyl group, which can participate in hydrogen bonding and nucleophilic substitution reactions.

類似化合物との比較

Similar Compounds

(3R)-hexan-3-ol: The enantiomer of (3S)-hexan-3-ol, differing only in the configuration at the third carbon.

3-hexanol: A racemic mixture of both enantiomers.

2-hexanol: An isomer with the hydroxyl group on the second carbon.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct olfactory properties and reactivity compared to its enantiomer and other isomers. This makes it particularly valuable in applications requiring chiral purity, such as in the fragrance and pharmaceutical industries.

生物活性

(3S)-Hexan-3-ol, a chiral organic compound, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure featuring a hydroxyl group attached to the third carbon of a hexane chain. This configuration contributes to its reactivity and biological interactions. The presence of the hydroxyl group suggests potential roles in various biochemical pathways, including enzyme inhibition and antioxidant activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Similar sulfur-containing compounds have demonstrated antimicrobial effects, making this compound a candidate for antibiotic development. The structural components may enhance its interaction with microbial targets.

- Antioxidant Activity : The hydroxyl group in this compound can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic processes. This could have implications for treating metabolic disorders such as diabetes and cancer.

The mechanisms underlying the biological activities of this compound are still being explored. However, it is hypothesized that:

- Interaction with Enzymes : The compound may bind to active sites on enzymes, altering their function and potentially leading to therapeutic effects.

- Reactive Oxygen Species Scavenging : By neutralizing free radicals, this compound could mitigate oxidative stress, contributing to its antioxidant properties.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-Sulforaphane | Contains sulfur; derived from glucosinolates | Antioxidant, anti-cancer |

| Thioacetamide | Contains thioether moiety; used in toxicological studies | Hepatotoxicity |

| Benzothiazole derivatives | Contains sulfur and nitrogen; known for pharmacological activities | Antimicrobial, anti-inflammatory |

This table highlights how the functional groups in these compounds contribute to their biological activities. Notably, the unique combination of functional groups in this compound may offer distinct therapeutic pathways compared to its counterparts.

Case Studies and Research Findings

- Antimicrobial Studies : Research has shown that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. For instance, studies on sulfur-containing compounds have indicated their effectiveness as antibiotics.

- Antioxidant Efficacy : A study demonstrated that hydroxyl-containing compounds significantly reduced oxidative stress markers in vitro. This suggests that this compound could play a role in developing antioxidant therapies.

- Enzyme Interaction Studies : Investigations into enzyme inhibition have revealed that certain alcohols can modulate metabolic pathways effectively. Future studies focusing on this compound could elucidate its potential as an enzyme inhibitor.

特性

IUPAC Name |

(3S)-hexan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-3-5-6(7)4-2/h6-7H,3-5H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCHHNOQQHDWHG-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348539 | |

| Record name | (3S)-hexan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6210-51-1 | |

| Record name | (3S)-hexan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。